2-(2-Bromo-2-propenyl)benzoic acid
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Overview
Description
“2-(2-Bromo-2-propenyl)benzoic acid” is a chemical compound with the molecular formula C10H9BrO2 . It is used in various chemical reactions and is a common building block for the synthesis of various nitrogen heterocycles .
Molecular Structure Analysis
The molecular structure of “2-(2-Bromo-2-propenyl)benzoic acid” can be represented as a 2D Mol file or a computed 3D SD file . More detailed structural analysis would require specific computational chemistry techniques and tools.Chemical Reactions Analysis
“2-(2-Bromo-2-propenyl)benzoic acid” is involved in various chemical reactions. For instance, it condenses with aminoquinolines to yield phenylquinolylamines . It is also used as a building block for the synthesis of various nitrogen heterocycles .Scientific Research Applications
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Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is a process that is not well developed .
- Method : The researchers reported catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
-
Production of Phenol from Benzoic Acid
- Field : Chemical Engineering
- Application : Benzoic acid is the simplest aromatic carboxylic acid and a commonly used preservative in foods and a snowflake mimic in holiday snow globes .
- Method : Researchers at Stanford University and the Indian Institute of Technology Roorkee reported a catalyst-free method for producing phenol from benzoic acid .
- Results : They electrosprayed ≈10-μm microdroplets of the acid dissolved in water into a chamber to realize a calculated yield of ≈4.7% .
Safety And Hazards
properties
IUPAC Name |
2-(2-bromoprop-2-enyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,1,6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFHCAXSWLSTLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641257 |
Source
|
Record name | 2-(2-Bromoprop-2-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-2-propenyl)benzoic acid | |
CAS RN |
732248-92-9 |
Source
|
Record name | 2-(2-Bromoprop-2-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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